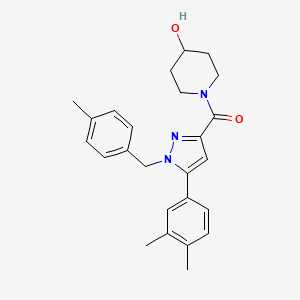
(5-(3,4-Dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(5-(3,4-Dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone” is a synthetic organic molecule that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, pharmacology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(5-(3,4-Dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone” typically involves multi-step organic reactions. The starting materials often include substituted benzyl and pyrazole derivatives. Common synthetic routes may involve:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones.
Substitution reactions: Introducing the 3,4-dimethylphenyl and 4-methylbenzyl groups through nucleophilic substitution reactions.
Coupling reactions: Attaching the 4-hydroxypiperidin-1-yl group via coupling reactions using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: Halogenation or nitration of aromatic rings using halogenating agents or nitrating mixtures.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO4, H2O2.
Reducing agents: NaBH4, LiAlH4.
Substitution reagents: Halogens (Cl2, Br2), nitrating mixtures (HNO3/H2SO4).
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in organic synthesis for the development of new materials and catalysts.
Biology
In biological research, it may be studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine
The compound could be investigated for its pharmacological properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry
In industrial applications, it may be used in the synthesis of advanced materials, polymers, or as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of “(5-(3,4-Dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Phenyl-1-benzyl-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone
- (5-(4-Methylphenyl)-1-(4-methylbenzyl)-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone
Uniqueness
The uniqueness of “(5-(3,4-Dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone” lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C25H29N3O2 |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
[5-(3,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]pyrazol-3-yl]-(4-hydroxypiperidin-1-yl)methanone |
InChI |
InChI=1S/C25H29N3O2/c1-17-4-7-20(8-5-17)16-28-24(21-9-6-18(2)19(3)14-21)15-23(26-28)25(30)27-12-10-22(29)11-13-27/h4-9,14-15,22,29H,10-13,16H2,1-3H3 |
Clave InChI |
DZEHORZBWZQTRJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)N3CCC(CC3)O)C4=CC(=C(C=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


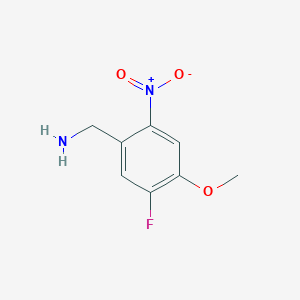
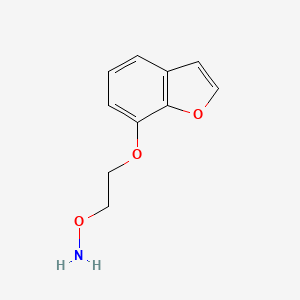
![4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12864014.png)
![2-(Difluoromethoxy)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12864017.png)
![3-((Benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B12864025.png)
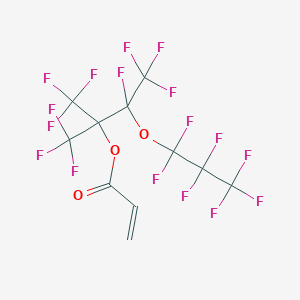

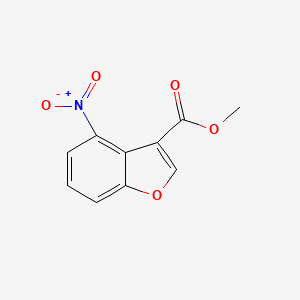
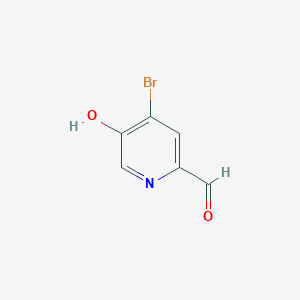
![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12864069.png)
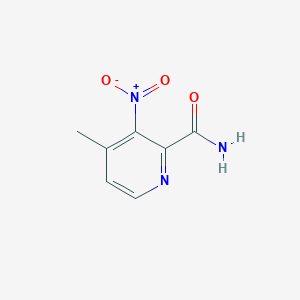
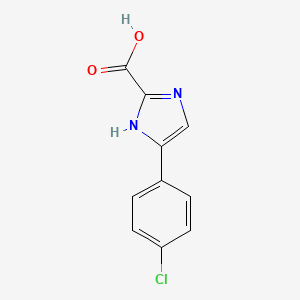
![6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12864082.png)
![(4'-Tert-butyl[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12864089.png)
